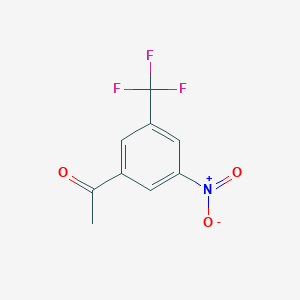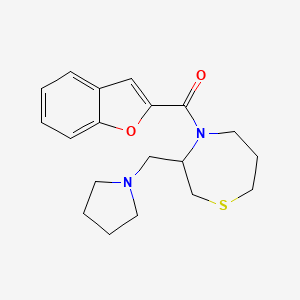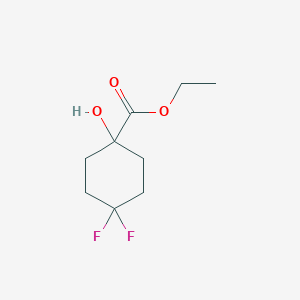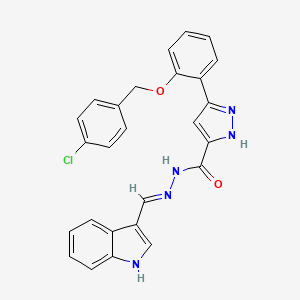![molecular formula C22H28ClN3O B2583335 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide CAS No. 329779-62-6](/img/structure/B2583335.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide, also known as CPP-Acetamide, is a synthetic compound that has been used in a variety of scientific research applications. CPP-Acetamide is a piperazine-based compound that has a wide range of biochemical and physiological effects. This compound has been used for a variety of laboratory experiments due to its ability to act as an inhibitor of certain enzymes, as well as its ability to bind to specific receptors.
Applications De Recherche Scientifique
Potential Analgesic and Anti-inflammatory Properties
Studies have suggested that compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide may possess potential analgesic activities against nociceptive, inflammatory, and neuropathic pain. The compound HYP-1, which shares structural similarities, showed high affinity for rat sodium channels and potent inhibitory activity against Na+ currents of rat dorsal root ganglia sensory neurons, indicating potential as a voltage-gated sodium channel (VGSC) blocker and analgesic agent (Kam et al., 2012). Furthermore, another study on new acetamide derivatives of phthalimide, which are structurally similar to this compound, indicated potential anti-inflammatory performance in rat models, suggesting the compound's relevance in inflammation research (Ahmadi et al., 2012).
Anticonvulsant and Neurological Effects
Various studies have synthesized and evaluated derivatives of compounds structurally related to this compound for anticonvulsant activity. These compounds showed promise in animal models of epilepsy, suggesting a potential application in the treatment or study of seizure disorders (Obniska et al., 2015). Additionally, some compounds showed activity in the 6-Hz screen, which is an animal model for human partial and therapy-resistant epilepsy, and were observed as moderate binders to neuronal voltage-sensitive sodium channels, indicating potential for further neurological research (Kamiński et al., 2015).
Psychiatric and Neurodegenerative Disease Research
Compounds structurally similar to this compound have been studied for their potential application in psychiatric and neurodegenerative disease research. A study found that certain piperazine derivatives of xanthone showed significant anti-arrhythmic activity, suggesting potential applications in cardiovascular and psychiatric disorders (Szkaradek et al., 2013). Additionally, a novel sigma(1) receptor ligand exhibited the ability to reverse phencyclidine-induced release of dopamine and serotonin in the rat brain, indicating potential relevance in the study of schizophrenia and other psychiatric conditions (Takahashi et al., 2001).
Imaging and Diagnostics in Neuroinflammation
A study focused on the development of a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. The synthesized radioligand showed higher uptake in the lipopolysaccharide (LPS)-treated mouse brain than in control mouse brain, indicating specificity of the ligand for CSF1R, and suggesting potential applications in the imaging and diagnosis of neuroinflammatory and neurodegenerative diseases (Lee et al., 2022).
Propriétés
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O/c1-16(2)20-9-4-6-17(3)22(20)24-21(27)15-25-10-12-26(13-11-25)19-8-5-7-18(23)14-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAHJHFLDCPYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B2583254.png)


![7-(3-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583258.png)
![2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2583259.png)
![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2583260.png)


![4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid](/img/structure/B2583264.png)


![2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide](/img/structure/B2583270.png)

![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2583275.png)